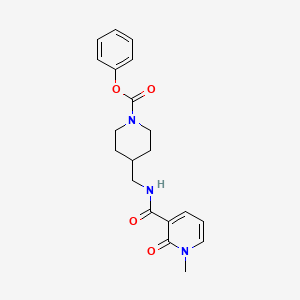

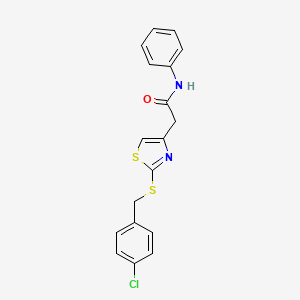

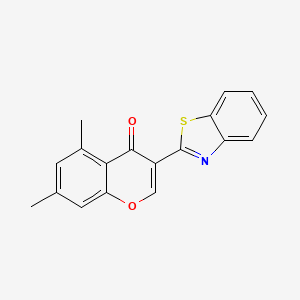

Phenyl 4-((1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticancer Drug Development

DHPMs have been widely investigated for their potential in anticancer drug development. The structural diversity of DHPMs allows for the creation of highly functionalized heterocycles, which can be tailored for specific therapeutic targets. For instance, monastrol, a DHPM derivative, has been identified as a kinesin-5 inhibitor, which is involved in the separation of genetic material during mitosis. Inhibiting this enzyme leads to cell cycle arrest and may trigger cellular apoptosis .

Calcium Channel Blockers

The 1,4-dihydropyrimidine nucleus is a crucial component in the development of calcium channel blockers. These compounds are used to treat various cardiovascular diseases by inhibiting the influx of calcium ions into cardiac and smooth muscle cells, thus reducing muscle contraction .

Antimicrobial Agents

DHPMs exhibit antimicrobial properties, making them valuable in the search for new antibiotics. Their ability to inhibit the growth of bacteria and other microorganisms is an area of ongoing research, with the aim of developing compounds that can combat antibiotic-resistant strains .

Anti-inflammatory Medications

The anti-inflammatory properties of DHPMs are another area of interest. By modulating inflammatory pathways, these compounds can potentially be used to treat conditions such as arthritis and other inflammatory diseases .

Antiepileptic Potential

Structurally similar to phenobarbital, certain DHPMs have shown promise as antiepileptic agents. Their potential to act on the central nervous system to prevent seizures is a field of active investigation .

Intramolecular Charge Transfer (ICT) Applications

Due to the electron-withdrawing nature of the pyrimidine ring, DHPMs can be used in push-pull structures for ICT. This property is useful in the development of materials for electronic and photonic applications .

Neuroprotective Effects

Research has also explored the neuroprotective effects of DHPMs. These compounds may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage .

Organic Synthesis and Medicinal Chemistry

In organic synthesis, the Biginelli reaction is a key method for constructing DHPMs. This reaction is an acid-catalyzed, three-component process that provides a rapid and straightforward synthesis of these compounds. The versatility of this reaction allows for the creation of a wide range of derivatives, which can be further explored for medicinal chemistry applications .

properties

IUPAC Name |

phenyl 4-[[(1-methyl-2-oxopyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-22-11-5-8-17(19(22)25)18(24)21-14-15-9-12-23(13-10-15)20(26)27-16-6-3-2-4-7-16/h2-8,11,15H,9-10,12-14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMSVGVUGAVABF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)methyl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2914522.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2914523.png)

![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2914527.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2914535.png)

![2-[[4-(dipropylsulfamoyl)benzoyl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B2914544.png)